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Abstract

This document provides a comprehensive guide to the spectroscopic analysis of Roxatidine
Acetate Hydrochloride for its structural elucidation and confirmation. Detailed protocols for
Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), Mass Spectrometry (MS), and
Nuclear Magnetic Resonance (NMR) spectroscopy are presented. The application note
summarizes the expected data from these techniques and organizes it into clear, comparative
tables. Furthermore, graphical representations of workflows and structural correlations are
included to facilitate a deeper understanding of the analytical process. This guide is intended
for researchers and professionals involved in the quality control, characterization, and
development of pharmaceutical substances.

Introduction

Roxatidine acetate hydrochloride is a potent and specific histamine H2-receptor antagonist
used in the treatment of gastric ulcers.[1][2] Its therapeutic efficacy is intrinsically linked to its
molecular structure. Therefore, unambiguous confirmation of its structure is a critical aspect of
drug development and quality control. Spectroscopic techniques are powerful tools for
elucidating the chemical structure of pharmaceutical compounds. This application note
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describes the integrated use of UV-Vis, FTIR, MS, and NMR spectroscopy to provide a
complete structural profile of Roxatidine Acetate Hydrochloride.

Experimental Protocols
Materials and Equipment

» Roxatidine Acetate Hydrochloride reference standard

¢ Solvents: Methanol (HPLC grade), Ethanol (spectroscopic grade), Dimethyl sulfoxide-d6
(DMSO-d6, NMR grade), Chloroform-d (CDCI3, NMR grade), Distilled water

e UV-Vis Spectrophotometer
e FTIR Spectrometer with ATR accessory
o Mass Spectrometer (e.g., Q-TOF or Orbitrap) with Electrospray lonization (ESI) source

* NMR Spectrometer (e.g., 400 MHz or higher)

UV-Visible Spectroscopy

e Objective: To determine the wavelength of maximum absorption (Amax) which is
characteristic of the chromophores within the molecule.

e Protocol:

o Prepare a stock solution of Roxatidine Acetate Hydrochloride in distilled water at a
concentration of 100 pg/mL.[3]

o From the stock solution, prepare a working standard solution of 10 pg/mL in the same
solvent.[3]

o Use distilled water as a blank to zero the spectrophotometer.
o Scan the working standard solution over a wavelength range of 200-400 nm.

o Record the wavelength of maximum absorbance (Amax). Two simple and reproducible
spectrophotometric methods have been developed for the estimation of roxatidine
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acetate hydrochloride. In the UV region, the drug showed maximum absorption at 208 nm
in distilled water.[3] Another source indicates Amax at 223 nm and 277 nm.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy

o Objective: To identify the functional groups present in the molecule based on their

characteristic vibrational frequencies.
e Protocol:

o Ensure the ATR crystal is clean.

o Record a background spectrum.

o Place a small amount of powdered Roxatidine Acetate Hydrochloride reference standard

directly on the ATR crystal.
o Apply pressure to ensure good contact.
o Acquire the IR spectrum over a range of 4000-400 cm™1.

o lIdentify the characteristic absorption bands for functional groups such as N-H, C=0, C-0O,

and aromatic C-H.

Mass Spectrometry (MS)

o Objective: To determine the molecular weight and fragmentation pattern of the molecule,
confirming its elemental composition and substructures.

e Protocol:

o

Prepare a dilute solution of Roxatidine Acetate Hydrochloride in methanol (approximately
10 pg/mL).

o

Set the ESI source to positive ion mode.

o

Infuse the sample solution into the mass spectrometer.
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o Acquire the full scan mass spectrum to determine the mass of the molecular ion ([M+H]*).
The molecular weight of roxatidine acetate is 348.4 g/mol .[5]

o Perform tandem MS (MS/MS) on the molecular ion to obtain the fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

» Objective: To provide detailed information about the carbon-hydrogen framework of the
molecule, including the chemical environment, connectivity, and spatial arrangement of
atoms.

e Protocol:

o Prepare a sample by dissolving approximately 10-20 mg of Roxatidine Acetate
Hydrochloride in 0.75 mL of DMSO-d6.

o Acquire a *H NMR spectrum to identify the number and types of protons.
o Acquire a 3C NMR spectrum to identify the number and types of carbon atoms.

o Perform 2D NMR experiments such as COSY (Correlated Spectroscopy) to establish
proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to
determine direct proton-carbon correlations.

o An HMBC (Heteronuclear Multiple Bond Correlation) experiment can be performed to
identify long-range proton-carbon correlations, which is crucial for assigning quaternary
carbons and piecing together molecular fragments.

Data Presentation
UV-Visible Spectroscopy Data
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Parameter Observed Value Reference
Amax 1 208 nm [3]
Amax 2 223 nm [4]
Amax 3 277 nm [4]
Solvent Distilled Water [3]

ETIR Spectroscopy Data

Wavenumber (cm~12)

Assignment

~3300 N-H stretch (amide)

~3050 Aromatic C-H stretch

~2940, 2860 Aliphatic C-H stretch

~1740 C=0 stretch (ester)

~1650 C=0 stretch (amide)

~1580, 1490 Aromatic C=C stretch

~1240 C-O stretch (ester and ether)

Mass Spectrometry Data
lon

m/z
[M+H]* 349.21683
Fragment 1 222.11493
Fragment 2 114.05521

Data obtained from MS/MS spectra.[5]

'H NMR Spectroscopy Data (400 MHz, DMSO-d6)
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Chemical Shift . . .
Multiplicity Integration Assignment

(ppm)

7.20 t 1H Ar-H

6.85 d 1H Ar-H

6.78 d 1H Ar-H

6.75 S 1H Ar-H

4.45 S 2H O-CH2-C=0

4.00 t 2H Ar-O-CH:

3.50 S 2H Ar-CHz-N

3.25 q 2H N-CH2-CH:

2.35 m 4H Piperidine-H (a)

1.95 S 3H O=C-CHs

1.85 m 2H CH2-CH2-CH:z

1.50 m 4H Piperidine-H (B)

1.40 m 2H Piperidine-H (y)

Note: Chemical shifts are approximate and may vary slightly based on experimental conditions.
The assignments are based on published data.[6]

3C NMR Spectroscopy Data (100 MHz, DMSO-d6)
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Chemical Shift (ppm) Assignment
170.0 C=0 (ester)
168.5 C=0 (amide)
158.0 Ar-C-O

138.0 Ar-C-CH:z

129.5 Ar-C-H

120.0 Ar-C-H

114.0 Ar-C-H

1135 Ar-C-H

66.0 O-CH2-C=0
65.5 Ar-O-CH:

62.0 Ar-CH2-N

53.5 Piperidine-C (a)
37.5 N-CH2-CH:
28.5 CH2-CH2-CH:2
25.5 Piperidine-C (B)
23.5 Piperidine-C (y)
20.5 O=C-CHs

Note: Chemical shifts are approximate and based on published data.[6]

Visualizations
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Caption: Workflow for the spectroscopic analysis of Roxatidine.
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Caption: Contribution of each spectroscopic technique to structural elucidation.

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://www.benchchem.com/product/b1205453?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1205453?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Applicat?qn

Check Availability & Pricing

Key Spectroscopic Signals
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Caption: Correlation of Roxatidine's functional groups with spectroscopic signals.

Conclusion

The combination of UV-Vis, FTIR, Mass Spectrometry, and NMR spectroscopy provides a
powerful and comprehensive approach for the structural elucidation of Roxatidine Acetate
Hydrochloride. Each technique offers unique and complementary information that, when
integrated, allows for the unambiguous confirmation of the molecule's identity, purity, and
chemical structure. The protocols and data presented in this application note serve as a
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valuable resource for researchers and scientists in the pharmaceutical industry, ensuring the
quality and consistency of this important therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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